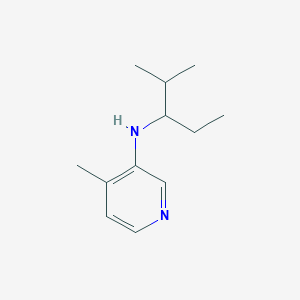
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly noted for its sterically hindered amine motif, which makes it a valuable component in the preparation of drug candidates .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine can be achieved through hydroamination methods. One such method involves the reaction of olefins with nitroarenes under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing processes that ensure high purity and yield. The process is optimized to minimize impurities and maximize efficiency, making it suitable for large-scale applications .
化学反应分析
Types of Reactions
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually conducted under controlled temperature and pressure to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce amine derivatives .
科学研究应用
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Utilized in the development of drug candidates, particularly those containing hindered amine motifs.
Industry: Applied in the production of various chemical products and materials
作用机制
The mechanism of action of 4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sterically hindered amine motif allows it to bind selectively to certain enzymes and receptors, modulating their activity. This selective binding is crucial for its effectiveness in medicinal applications .
相似化合物的比较
Similar Compounds
N-(2-methylpentan-2-yl)pyridin-3-amine: Another sterically hindered amine used in similar applications.
2-methoxy-N-(2,4,4-trimethylpentan-2-yl)pyridin-3-amine: A related compound with a methoxy group, used in organic synthesis.
Uniqueness
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine is unique due to its specific steric hindrance and chemical properties, which make it particularly suitable for the preparation of drug candidates and other complex molecules. Its ability to undergo various chemical reactions and its wide range of applications further highlight its distinctiveness .
属性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC 名称 |
4-methyl-N-(2-methylpentan-3-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H20N2/c1-5-11(9(2)3)14-12-8-13-7-6-10(12)4/h6-9,11,14H,5H2,1-4H3 |
InChI 键 |
UTSVDSRQTUXBEJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C)C)NC1=C(C=CN=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


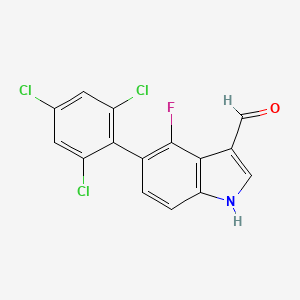


![N-[(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methyl]thietan-3-amine](/img/structure/B15242354.png)
![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)
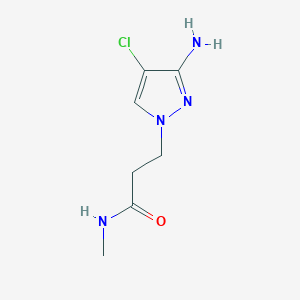
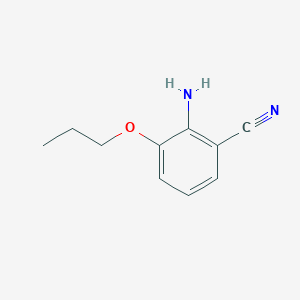
![2-Thien-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B15242382.png)
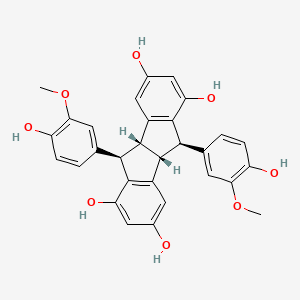



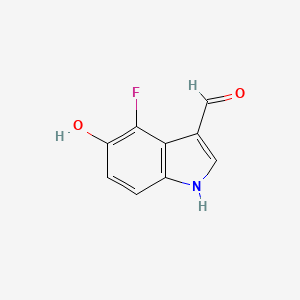
![(2,3-Dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242418.png)
